Methyl (S)-(+)-mandelate

Description

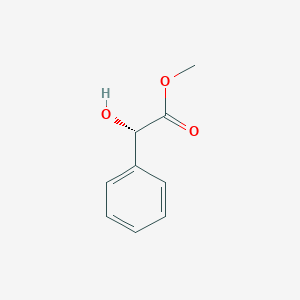

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITATYELQCJRCCK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl (S)-(+)-mandelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (S)-(+)-mandelate [CAS Number: 21210-43-5] is a chiral ester of significant interest in the pharmaceutical and chemical industries.[1] Valued as a versatile chiral building block, it plays a pivotal role in the asymmetric synthesis of a variety of enantiomerically pure compounds, including numerous active pharmaceutical ingredients (APIs).[1][2][3] Its unique stereochemistry is instrumental in producing molecules with specific biological activities, making it an invaluable intermediate in medicinal chemistry.[1] Beyond its pharmaceutical applications, this compound is also utilized in the flavor and fragrance industry.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for property determination, and a summary of its spectroscopic data.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a characteristic mild, slightly sweet, or fruity odor.[1][4] It is stable under recommended storage conditions, typically in a dry and well-ventilated place.[5] The compound is soluble in organic solvents such as methanol, chloroform, ethanol, and acetone, but sparingly soluble in water.[6][7]

Tabulated Physical and Chemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1][3][8] |

| Molecular Weight | 166.17 g/mol | [1][8][9][10] |

| Melting Point | 56-58 °C | [6][7][9][10][11] |

| Boiling Point | 138 °C at 16 mmHg | [6][7][11] |

| Specific Optical Rotation ([α]²⁰/D) | +142° to +144° (c=1 or 2 in Methanol) | [6][7][9][10][11] |

| Density (rough estimate) | 1.1097 g/cm³ | [6][11] |

| Flash Point | >110 °C | [6][11] |

| Assay | ≥99% | [9][10][12] |

| Optical Purity (ee) | 98% (HPLC) | [9][10][12] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections summarize its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. | The ¹³C NMR spectrum reveals the different carbon environments. |

| (Data sourced from publicly available spectra) | (Data sourced from publicly available spectra)[13][14] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. A notable feature is a broadly structured band in the OH stretching region in the matrix isolation spectrum, which simplifies to a single band at 3520 cm⁻¹ upon annealing, indicating a single dominant monomer conformation.[5]

(A representative IR spectrum is available from various chemical suppliers and databases.)[15][16]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M+) at m/z 166.[17][18][19]

Experimental Protocols

Detailed and accurate experimental procedures are fundamental for verifying the properties of chemical compounds. The following sections outline the methodologies for determining the melting point and optical rotation of this compound.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A sharp melting point range is characteristic of a pure compound.

Principle: A small amount of the solid organic compound is heated slowly, and the temperature range over which it transitions from a solid to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube to a height of 1-2 mm.[4][6] The tube is then gently tapped to pack the sample at the bottom.[11]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[11]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for accurate observation.[11]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded.[11] This range is the melting point of the sample.

-

Purity Check: A narrow melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.

Measurement of Specific Optical Rotation

Optical rotation is a critical property for chiral molecules like this compound, confirming its enantiomeric identity.

Principle: A polarimeter is used to measure the angle through which the plane of polarized light is rotated when it passes through a solution of the chiral compound.[10] The specific rotation is a standardized value calculated from the observed rotation.

Apparatus:

-

Polarimeter

-

Polarimeter sample cell (e.g., 1 dm length)

-

Volumetric flask

-

Analytical balance

-

Solvent (Methanol)

Procedure:

-

Solution Preparation: An accurately weighed sample of this compound is dissolved in a known volume of methanol to achieve a specific concentration (e.g., 1 g/100 mL).

-

Instrument Calibration: The polarimeter is zeroed using a blank solution (pure methanol) in the sample cell.[10]

-

Sample Measurement: The sample cell is rinsed and filled with the prepared solution of this compound, ensuring no air bubbles are present.[9][20] The cell is placed in the polarimeter, and the observed rotation (α) is measured.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[10]

-

Applications in Drug Development and Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its chirality is essential for producing enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic mixtures. It is used in the preparation of compounds such as (S)-(-)-2-hydroxy-1,2,2-triphenylethyl acetate and is a key component in the synthesis of certain beta-blockers.[4][7]

Safety and Handling

This compound should be handled with care. It may cause skin, eye, and respiratory system irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask (such as a type N95), should be worn when handling the compound.[6][9][10][12] It is recommended to work in a well-ventilated area.

Visualized Workflows

Synthesis of this compound

The following diagram illustrates a general workflow for the synthesis of this compound via Fischer esterification of (S)-(+)-mandelic acid.

References

- 1. pennwest.edu [pennwest.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scbt.com [scbt.com]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. (S)-(+)-Methyl mandelate | 21210-43-5 [chemicalbook.com]

- 8. METHYL DL-MANDELATE(771-90-4) 1H NMR spectrum [chemicalbook.com]

- 9. iitr.ac.in [iitr.ac.in]

- 10. (S)-(+)-扁桃酸甲酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. rudolphresearch.com [rudolphresearch.com]

- 13. (S)-(+)-Methyl mandelate(21210-43-5) 13C NMR spectrum [chemicalbook.com]

- 14. METHYL DL-MANDELATE(771-90-4) 13C NMR [m.chemicalbook.com]

- 15. (S)-(+)-Methyl mandelate(21210-43-5) IR Spectrum [chemicalbook.com]

- 16. METHYL DL-MANDELATE(771-90-4) IR Spectrum [chemicalbook.com]

- 17. (+-)-Methyl mandelate | C9H10O3 | CID 78066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Methyl mandelate [webbook.nist.gov]

- 19. Methyl mandelate [webbook.nist.gov]

- 20. brcmcet.edu.in [brcmcet.edu.in]

Methyl (S)-(+)-mandelate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl (S)-(+)-mandelate

This technical guide provides a comprehensive overview of the core physical properties of this compound, a chiral building block essential in the pharmaceutical and chemical industries.[1] It is designed for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows to support advanced research and application.

Core Physical and Chemical Data

This compound is an optically active organic compound with the chemical formula C9H10O3.[2][3] It is recognized for its role as a chiral intermediate in the synthesis of enantiomerically pure pharmaceuticals.[1] At room temperature, it exists as a white to off-white crystalline powder or solid.[1][2][3][4]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 21210-43-5 | [1][2][4][5][6] |

| Molecular Formula | C9H10O3 | [1][2][4][5][6] |

| Molecular Weight | 166.17 g/mol | [1][2][4][5][7][8] |

| Appearance | White to off-white crystalline powder/solid | [1][2][3][4] |

| Melting Point | 56-58 °C | [2][4][9] |

| Boiling Point | 138 °C at 16 mmHg | [2][4][9] |

| Density | ~1.1097 g/cm³ (estimate) | [2][4][9] |

| Refractive Index | ~1.4371 (estimate) | [2][4][9] |

| Specific Optical Rotation | [α]20/D +144° (c=1 in methanol) | [4][9] |

| Solubility | Sparingly soluble in chloroform and methanol; Soluble in other alcohol and ether solvents; Slightly soluble in water. | [2][3][4][9] |

Logical and Experimental Workflows

To ensure accurate and reproducible characterization of chemical compounds like this compound, standardized experimental workflows are critical. The following diagrams, rendered using Graphviz, illustrate the logical steps for determining key physical properties.

Caption: High-level workflow for physical property determination.

Caption: Workflow for solid density measurement via liquid displacement.

Caption: A workflow diagram for qualitative solubility analysis.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is determined using the capillary method, which is suitable for crystalline solids.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady rate. As the temperature approaches the expected melting point (56-58 °C), the heating rate is reduced to approximately 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Boiling Point Determination (Micro Method)

Due to the relatively high boiling point and to conserve material, a micro-boiling point determination is recommended.

-

Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer, mineral oil.

-

Procedure:

-

A few drops of this compound are placed into a small test tube.

-

A capillary tube, with its open end down, is placed inside the test tube containing the sample.

-

The test tube assembly is attached to a thermometer and immersed in a Thiele tube filled with mineral oil.

-

The apparatus is heated gently.[10] Air trapped in the capillary tube will slowly bubble out.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10][11]

-

Density Determination

As this compound is a solid at room temperature, its density is determined by measuring its mass and volume separately. Volume is determined by the liquid displacement method.

-

Apparatus: Analytical balance, graduated cylinder, an inert liquid in which the sample is insoluble (e.g., a saturated hydrocarbon).

-

Procedure:

-

Weigh a sample of this compound using an analytical balance to determine its mass (m).

-

Fill a graduated cylinder with a sufficient volume of the inert liquid to fully submerge the solid and record the initial volume (V1).

-

Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged and no air bubbles are attached.

-

Record the new volume of the liquid in the graduated cylinder (V2).

-

The volume of the solid (V) is calculated as V = V2 - V1.

-

The density (ρ) is calculated using the formula: ρ = m / V.[12][13]

-

Solubility Determination

This protocol determines the qualitative solubility of the compound in various solvents.

-

Apparatus: Test tubes, vortex mixer or stirring apparatus, selection of solvents (e.g., water, methanol, chloroform).

-

Procedure:

-

Place approximately 10-20 mg of this compound into a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.[14]

-

Sparingly Soluble: A portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

The process is repeated with different solvents to build a solubility profile. For quantitative analysis, a saturated solution is prepared, and its concentration is determined using techniques like HPLC or UV-Vis spectroscopy.[15]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. guidechem.com [guidechem.com]

- 4. (S)-(+)-Methyl mandelate | 21210-43-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. (S)-(+)-Methyl mandelate price,buy (S)-(+)-Methyl mandelate - chemicalbook [m.chemicalbook.com]

- 7. Buy Methyl mandelate | 4358-87-6 [smolecule.com]

- 8. (+-)-Methyl mandelate | C9H10O3 | CID 78066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-(+)-Methyl mandelate CAS#: 21210-43-5 [m.chemicalbook.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. youtube.com [youtube.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Spectroscopic Data of Methyl (S)-(+)-mandelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl (S)-(+)-mandelate, a valuable chiral building block in pharmaceutical and chemical synthesis.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by typical experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: methyl (2S)-2-hydroxy-2-phenylacetate[2]

-

Appearance: White crystalline powder[5]

-

Optical Activity: [α]20/D +144° (c=1 in methanol)[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Methyl DL-mandelate in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42 - 7.28 | m | 5H | Aromatic (C₆H₅) |

| 5.18 | s | 1H | CH-OH |

| 3.73 | s | 3H | OCH₃ |

| ~3.5 (broad) | s | 1H | OH |

Note: Data is for the racemic mixture, Methyl DL-mandelate, as specific peak data for the (S)-(+)-enantiomer was not available in the search results. The spectrum is largely identical for both enantiomers in an achiral solvent.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C=O (Ester) |

| 138.9 | Aromatic (C) |

| 128.6 | Aromatic (CH) |

| 128.3 | Aromatic (CH) |

| 126.7 | Aromatic (CH) |

| 72.5 | CH-OH |

| 52.8 | OCH₃ |

Note: Specific peak values can vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl mandelate

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3520 (sharp) | O-H Stretch (hydroxyl group) |

| 3090 - 3030 | C-H Stretch (aromatic) |

| 2995 - 2950 | C-H Stretch (aliphatic, CH₃) |

| ~1735 (strong) | C=O Stretch (ester carbonyl) |

| 1600, 1495, 1455 | C=C Stretch (aromatic ring) |

| ~1210, ~1120 | C-O Stretch (ester and alcohol) |

Note: The precise position and appearance of the O-H stretch can be affected by hydrogen bonding.

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of Methyl mandelate

| m/z | Relative Intensity | Proposed Fragment Ion |

| 166 | Low | [M]⁺ (Molecular Ion) |

| 107 | High | [C₆H₅CH(OH)]⁺ |

| 79 | Moderate | [C₆H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Note: The molecular ion peak at m/z 166 is often of low intensity in the EI spectrum.[6]

Typical Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not always fully reported in the literature. However, the following represents typical methodologies for these analytical techniques.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[7] A standard single-pulse experiment is used with a sufficient relaxation delay to ensure quantitative integration. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are usually acquired on the same instrument, often at a frequency of 75 or 100 MHz.[7] To simplify the spectrum and enhance sensitivity, broadband proton decoupling is commonly employed, resulting in a spectrum where each unique carbon atom appears as a singlet.[2][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The sample is dissolved in a volatile organic solvent, such as dichloromethane or ethyl acetate.

-

Chromatographic Separation: For chiral analysis, a chiral capillary GC column is used, such as one based on cyclodextrin derivatives (e.g., Astec® CHIRALDEX™ G-TA). The oven temperature is programmed to ensure separation of the enantiomers. For example, an isothermal oven temperature of 140 °C has been used.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmentation. The mass analyzer scans a specific mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chiral compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

In-Depth Technical Guide to the NMR Analysis of Methyl (S)-(+)-mandelate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of Methyl (S)-(+)-mandelate, a crucial chiral building block in pharmaceutical development. The document details its synthesis, spectral data, and the determination of its enantiomeric purity using NMR spectroscopy.

Introduction

This compound is a valuable chiral intermediate widely used in the synthesis of enantiomerically pure pharmaceuticals.[1] Its stereochemistry is critical as different enantiomers of a drug can have vastly different pharmacological activities. Therefore, accurate and reliable methods for the synthesis and analysis of enantiomerically pure this compound are paramount in drug development and quality control. NMR spectroscopy serves as a powerful tool for both structural elucidation and the determination of enantiomeric purity.

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of (S)-(+)-mandelic acid with methanol, typically catalyzed by an acid.

Experimental Protocol: Fischer Esterification of (S)-(+)-mandelic acid

This protocol outlines the synthesis of this compound via Fischer esterification.

Materials:

-

(S)-(+)-mandelic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add (S)-(+)-mandelic acid and an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

NMR Spectroscopic Data

The structural confirmation of this compound is achieved through ¹H and ¹³C NMR spectroscopy. In an achiral solvent like deuterochloroform (CDCl₃), the NMR spectra of the (S)-(+) and (R)-(-) enantiomers are identical. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for racemic Methyl mandelate in CDCl₃.

¹H NMR Spectral Data

| Protons | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Phenyl-H | 7.33 - 7.43 | m | - |

| CH-OH | 5.18 | d | 5.2 |

| O-CH₃ | 3.76 | s | - |

| OH | 3.45 | d | 5.6 |

¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ) [ppm] |

| C=O | 174.1 |

| C (aromatic, quaternary) | 138.2 |

| CH (aromatic) | 128.6 |

| CH (aromatic) | 128.5 |

| CH (aromatic) | 126.6 |

| CH-OH | 72.9 |

| O-CH₃ | 53.0 |

Determination of Enantiomeric Purity by NMR

To determine the enantiomeric excess (e.e.) of a sample of this compound, a chiral environment must be created in the NMR tube. This is achieved by using a chiral solvating agent (CSA), which forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, allowing for the quantification of each enantiomer.

Experimental Protocol: Enantiomeric Excess Determination using a Chiral Solvating Agent

This protocol provides a general method for determining the enantiomeric purity of Methyl mandelate using a chiral solvating agent.

Materials:

-

Sample of Methyl mandelate

-

Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative)

-

Deuterochloroform (CDCl₃)

-

NMR tube

Procedure:

-

Accurately weigh the Methyl mandelate sample and the chiral solvating agent and place them in an NMR tube.

-

Add approximately 0.6 mL of CDCl₃ to the NMR tube.

-

Gently shake the tube to ensure complete dissolution.

-

Acquire the ¹H NMR spectrum.

-

Identify a well-resolved proton signal that shows separation for the two diastereomeric complexes (e.g., the methoxy (O-CH₃) or the methine (CH-OH) protons).

-

Integrate the signals corresponding to each diastereomer.

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Integration(S) - Integration(R)| / (Integration(S) + Integration(R))] x 100

Application in Drug Development

This compound serves as a key chiral precursor in the synthesis of various pharmaceutical compounds. Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), ensuring the desired therapeutic effect. For instance, mandelic acid and its derivatives are used in the synthesis of drugs like tomoxetine and certain cephalosporins. The ability to accurately analyze the enantiomeric purity of this intermediate by NMR is crucial for ensuring the quality and efficacy of the final drug product.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

NMR Analysis Workflow for Enantiomeric Purity

Caption: Workflow for NMR analysis of enantiomeric purity.

Signaling Pathway of Chiral Recognition by NMR

Caption: Principle of chiral recognition by NMR using a chiral solvating agent.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Infrared Spectrum of Methyl (S)-(+)-mandelate

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of this compound, a crucial chiral building block in pharmaceutical synthesis. This document details the characteristic vibrational frequencies, a robust experimental protocol for spectral acquisition, and visual diagrams to elucidate the underlying molecular and procedural information.

Analysis of the Infrared Spectrum

The infrared spectrum of this compound reveals key absorptions corresponding to its primary functional groups: a hydroxyl group (-OH), an ester moiety (-COOCH₃), and a phenyl ring. The positions of these bands are indicative of the molecule's structure and bonding characteristics.

Data Presentation: Principal IR Absorption Bands

The quantitative data for the principal absorption peaks in the IR spectrum of this compound are summarized in the table below. These frequencies are fundamental for structural verification and quality control.

| Vibrational Mode Assignment | Wavenumber (cm⁻¹) | Intensity | Associated Functional Group |

| O-H Stretch | ~3520 | Strong, Broad | Hydroxyl (-OH) |

| Aromatic C-H Stretch | 3070 - 3030 | Medium | Phenyl Ring |

| Aliphatic C-H Stretch (methyl) | ~2955 | Medium | Ester (-COOCH₃) |

| Ester C=O (Carbonyl) Stretch | ~1730 | Strong, Sharp | Ester (-COOCH₃) |

| Aromatic C=C In-Ring Stretch | 1605, 1495, 1450 | Medium to Weak | Phenyl Ring |

| C-O Stretch (Ester and Alcohol) | 1215, 1070 | Strong | Ester and Hydroxyl |

| Aromatic C-H Out-of-Plane Bending | 730, 695 | Strong | Phenyl Ring |

Note: Peak positions may exhibit slight variations based on the sample's physical state and the specific sample preparation technique employed.

Experimental Protocol for FTIR Spectroscopy

A reliable method for obtaining the infrared spectrum of solid this compound is the potassium bromide (KBr) pellet technique. This protocol ensures high-quality, reproducible spectra.

Methodology: KBr Pellet Preparation and Analysis

Objective: To prepare a solid-state dispersion of this compound in a KBr matrix for analysis by Fourier Transform Infrared (FTIR) spectroscopy.

Materials & Equipment:

-

This compound (solid, crystalline powder)

-

Spectroscopic grade Potassium Bromide (KBr), pre-dried

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

FTIR Spectrometer

-

Analytical balance and spatula

Detailed Procedure:

-

Reagent Preparation: Ensure the KBr is thoroughly dried in an oven at approximately 110°C for at least two hours and subsequently cooled in a desiccator. This step is critical to eliminate moisture, which can introduce broad O-H absorption bands and interfere with the spectrum.

-

Sample Weighing: Accurately weigh 1-2 mg of this compound and 100-200 mg of the dried KBr. The typical sample-to-KBr ratio is about 1:100.

-

Homogenization: Combine the sample and KBr in the agate mortar. Grind the mixture for several minutes using the pestle until a fine, homogeneous powder is achieved. This minimizes light scattering and ensures a uniform distribution of the analyte.

-

Pellet Pressing: Transfer a portion of the homogenized powder into the collar of the pellet die. Assemble the die and place it into the hydraulic press. Apply a pressure of 7-10 tons for approximately 1-2 minutes. This will cause the KBr to coalesce into a transparent or translucent pellet.

-

Spectral Measurement:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Perform a background scan of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

If necessary, apply baseline correction to the resulting spectrum.

-

Mandatory Visualizations

Visual diagrams are provided below to illustrate the experimental process and the key molecular vibrations.

Caption: Workflow for IR Spectrum Acquisition via the KBr Pellet Method.

Mass Spectrometric Analysis of Methyl (S)-(+)-mandelate: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (S)-(+)-mandelate is an optically active building block crucial in organic synthesis and the development of chiral pharmaceuticals.[1][2] Its chemical formula is C₉H₁₀O₃, with a molecular weight of approximately 166.17 g/mol .[3] Accurate identification and characterization of such compounds are paramount in research and quality control. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), serves as a powerful analytical tool for this purpose. This guide provides an in-depth overview of the mass spectrometric behavior of this compound, focusing on its electron ionization (EI) fragmentation pattern, and presents a comprehensive experimental protocol for its analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Under electron ionization, this compound undergoes predictable fragmentation, yielding a characteristic mass spectrum that allows for its unambiguous identification. The fragmentation is primarily driven by the ester and α-hydroxy functional groups.[4]

Fragmentation Pattern

The mass spectrum of methyl mandelate is distinguished by a discernible molecular ion peak and a few dominant fragment ions. The molecular ion (M⁺˙) is observed at a mass-to-charge ratio (m/z) of 166.[5] The most significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the α-carbon, leading to the loss of the methoxycarbonyl radical (•COOCH₃). This results in the formation of the hydroxyphenylmethyl cation ([C₆H₅CH(OH)]⁺) at m/z 107, which is typically the base peak.[5] Further fragmentation of this ion can occur, notably the loss of a hydrogen molecule or rearrangement, leading to other characteristic ions. Another key fragment is the phenyl cation ([C₆H₅]⁺) at m/z 77.[5]

Quantitative Data Summary

The principal ions observed in the electron ionization mass spectrum of methyl mandelate are summarized in the table below. The relative intensities are based on data available in public spectral libraries.[5]

| m/z | Proposed Ion Structure | Relative Intensity (%) |

| 166 | [C₉H₁₀O₃]⁺˙ (Molecular Ion) | ~14 |

| 107 | [C₆H₅CH(OH)]⁺ | 100 (Base Peak) |

| 80 | [Fragment]⁺ | ~50 |

| 77 | [C₆H₅]⁺ | ~19 |

| 108 | [C₆H₅C(OH)₂]⁺ | ~8 |

Fragmentation Pathway Diagram

The logical relationship between the molecular ion and its primary fragments is illustrated in the following diagram.

Experimental Protocol: GC-MS Analysis

Gas chromatography is the preferred method for introducing methyl mandelate into the mass spectrometer, as it allows for the separation of the analyte from the sample matrix. For chiral analysis, a specific chiral GC column is required to separate the (S)-(+) and (R)-(-) enantiomers.[6]

Sample Preparation

For samples containing mandelic acid, derivatization to its methyl ester is necessary to increase volatility for GC analysis.[7][8]

-

Esterification: Accurately weigh approximately 10 mg of the mandelic acid sample into a vial.

-

Add 2 mL of 5% methanolic HCl.[9]

-

Cap the vial tightly and heat at 60-70°C for 1-2 hours.

-

Allow the vial to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.

-

Carefully transfer the upper hexane layer, containing the Methyl Mandelate, to a clean GC vial for analysis.

Instrumentation and Parameters

The following table outlines typical parameters for the GC-MS analysis of Methyl Mandelate enantiomers.[6]

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Column | Astec® CHIRALDEX™ G-TA Chiral Capillary GC Column (or equivalent) |

| Column Dimensions | 30 m × 0.25 mm I.D., 0.12 μm film thickness |

| Carrier Gas | Helium, 30 psi |

| Inlet Temperature | 250 °C |

| Oven Program | Isothermal at 140 °C |

| Injection Volume | 1 µL (Split or Splitless) |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-200 |

| Scan Rate | 2 scans/sec |

| Transfer Line Temp. | 250 °C |

| Ion Source Temp. | 230 °C |

Experimental Workflow Diagram

The general workflow for the GC-MS analysis is depicted below.

Advanced Topic: Chiral Discrimination by Mass Spectrometry

It is critical to note that conventional EI-MS does not differentiate between enantiomers, as they have identical mass spectra. The separation of (S)-(+)- and (R)-(-)-methyl mandelate must be achieved chromatographically before they enter the mass spectrometer.[6] However, advanced techniques such as ion mobility mass spectrometry (IMS) can distinguish enantiomers by forming diastereomeric complexes with a chiral reference compound (e.g., cyclodextrins) and transition-metal ions, which then exhibit different drift times.[10][11] This method offers rapid and accurate chiral discrimination without the need for chromatographic separation.[10]

Conclusion

The mass spectrometry of this compound is well-characterized, with a predictable fragmentation pattern under electron ionization. The base peak at m/z 107, corresponding to the [C₆H₅CH(OH)]⁺ fragment, and the molecular ion at m/z 166 are key identifiers. For enantiomeric analysis, coupling mass spectrometry with chiral gas chromatography is the standard and effective approach. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important chiral compound.

References

- 1. (S)-(+)-Methyl mandelate | 21210-43-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Methyl mandelate [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (+-)-Methyl mandelate | C9H10O3 | CID 78066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sigma-Aldrich [sigmaaldrich.com]

- 7. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Rapid discrimination of enantiomers by ion mobility mass spectrometry and chemical theoretical calculation: Chiral mandelic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methyl (S)-(+)-mandelate stereochemistry

An In-depth Technical Guide to the Stereochemistry of Methyl (S)-(+)-mandelate

Abstract

This compound is a crucial chiral building block and resolving agent in synthetic organic chemistry and drug development. Its stereochemical integrity is paramount for its application in asymmetric synthesis, where it serves as a precursor to enantiomerically pure pharmaceuticals and other high-value compounds. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its physicochemical properties, synthesis methodologies, and analytical techniques for stereochemical characterization. Detailed experimental protocols for enzymatic kinetic resolution and enantiomeric excess determination are provided, along with visualizations of key concepts and workflows to support researchers, scientists, and drug development professionals.

Physicochemical and Stereochemical Properties

This compound, also known as methyl L-(+)-mandelate, is the methyl ester of (S)-mandelic acid. The "(S)" designation refers to the absolute configuration of the stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" sign indicates that it is dextrorotatory, meaning it rotates the plane of plane-polarized light to the right (clockwise). It is a white crystalline solid at room temperature.[1][2]

Table 1: Physicochemical and Stereochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | methyl (2S)-2-hydroxy-2-phenylacetate | [2][3] |

| Synonyms | (+)-Methyl L-mandelate, (S)-Mandelic acid methyl ester | [2][3] |

| CAS Number | 21210-43-5 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1][4] |

| Molecular Weight | 166.17 g/mol | [4] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Melting Point | 56-58 °C | [2][5] |

| Boiling Point | 138 °C @ 16 mmHg | [2][5] |

| Specific Rotation [α]²⁰/D | +144° (c=1, methanol) | [6] |

| Optical Purity | Typically ≥98% ee (HPLC) | [6] |

| Solubility | Sparingly soluble in chloroform and methanol | [1][2][5] |

Synthesis of Enantiomerically Pure this compound

The production of enantiopure this compound primarily relies on the resolution of a racemic mixture of methyl mandelate. Biocatalytic methods, particularly enzymatic kinetic resolution, are highly favored due to their high enantioselectivity and mild reaction conditions.[7]

Enzymatic Kinetic Resolution

Kinetic resolution is a cornerstone technique for separating enantiomers. It utilizes a chiral catalyst, typically an enzyme, that reacts at a different rate with each enantiomer of a racemic substrate. In the case of racemic methyl mandelate, lipases are commonly employed to selectively hydrolyze the (R)-enantiomer.

The process involves the lipase-catalyzed hydrolysis of (±)-methyl mandelate. The lipase preferentially acts on the (R)-(-)-methyl mandelate, converting it to (R)-(-)-mandelic acid. The desired (S)-(+)-methyl mandelate remains largely unreacted. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the remaining ester and the produced acid. The unreacted (S)-(+)-methyl mandelate can then be separated from the (R)-(-)-mandelic acid by extraction.[7][8]

Methods for Stereochemical Analysis

Confirming the absolute configuration and enantiomeric purity of this compound is critical. Several analytical methods are employed for this purpose.

Chiral Chromatography

High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most direct and accurate methods for determining enantiomeric excess.[6] These methods separate the enantiomers, allowing for their individual quantification. For GC analysis of methyl mandelate enantiomers, a column such as Astec® CHIRALDEX™ G-TA can be used, which typically elutes the (S)-(+) enantiomer before the (R)-(-) enantiomer.[9]

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound. While it confirms the optical activity—a (+) rotation for the (S)-enantiomer—it is less precise for determining enantiomeric purity compared to chromatography, as the magnitude of rotation is concentration-dependent and can be affected by impurities. The specific rotation for pure this compound is +144° (c=1 in methanol).[6]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess, typically by using a chiral auxiliary. This involves converting the enantiomers into diastereomers, which have distinct NMR spectra.[10]

-

Chiral Derivatizing Agents (CDAs): The chiral sample is covalently bonded to a chiral agent.

-

Chiral Solvating Agents (CSAs): The agent forms transient diastereomeric complexes (e.g., salts) with the analyte through non-covalent interactions. (S)-mandelic acid itself is often used as a CSA for determining the ee of chiral amines and alcohols.[10] The resulting diastereomeric complexes exhibit chemical shift non-equivalence in the ¹H NMR spectrum, allowing the integration of the distinct signals to calculate the enantiomeric ratio.[10][11]

Table 2: Representative Spectroscopic Data for Methyl Mandelate

| Data Type | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ¹H NMR (CDCl₃) | ~7.3-7.5 ppm (m, 5H) | Aromatic protons (C₆H₅) | [4][12] |

| ~5.2 ppm (s, 1H) | Methine proton (-CH(OH)) | [12] | |

| ~3.8 ppm (s, 3H) | Methyl protons (-OCH₃) | [12] | |

| ~3.5 ppm (br s, 1H) | Hydroxyl proton (-OH) | [12] | |

| ¹³C NMR | ~174 ppm | Carbonyl carbon (C=O) | [13] |

| ~138 ppm | Aromatic C (quaternary) | [13] | |

| ~128-129 ppm | Aromatic CH | [13] | |

| ~72 ppm | Methine carbon (-CH(OH)) | [13] | |

| ~53 ppm | Methyl carbon (-OCH₃) | [13] | |

| FTIR (KBr) | ~3400-3500 cm⁻¹ (broad) | O-H stretch | [4] |

| ~1730 cm⁻¹ (strong) | C=O stretch (ester) | [4] | |

| ~1100-1200 cm⁻¹ | C-O stretch | [4] |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

Applications in Research and Drug Development

This compound is a valuable asset in the synthesis of complex, enantiomerically pure molecules.

-

Chiral Progenitor: It serves as a starting material for pharmaceuticals where a specific stereoisomer is required for therapeutic activity, helping to avoid the potential side effects of an inactive or harmful enantiomer.[14]

-

Chiral Auxiliary/Resolving Agent: It is used to separate racemic mixtures of other compounds, such as amines and alcohols. For example, it can be used to resolve racemic amines by forming diastereomeric salts, which can then be separated by crystallization.[15][16]

-

Asymmetric Synthesis: It is employed as a reactant in stereoselective reactions to introduce a new chiral center with a predictable configuration.[2][17]

-

NMR Analysis: As a chiral derivatizing agent, it helps determine the absolute configuration and enantiomeric purity of other chiral molecules.[11]

Experimental Protocols

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl Mandelate

This protocol is a representative procedure for the enantioselective hydrolysis of racemic methyl mandelate.

Materials:

-

(±)-Methyl Mandelate

-

Immobilized Lipase (e.g., Candida antarctica Lipase B (Novozym 435) or Candida rugosa lipase)

-

Phosphate buffer solution (e.g., 0.1 M, pH 7.0)

-

Organic solvent (e.g., isooctane, if using a biphasic system)

-

Sodium hydroxide solution (e.g., 0.1 M) for pH control

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, suspend (±)-methyl mandelate in the phosphate buffer. If using a biphasic system, add the organic solvent.

-

Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading is typically between 10-20% w/w of the substrate.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 40-45°C) with gentle stirring. Monitor the progress of the reaction by taking aliquots and analyzing them via chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product. Maintain the pH by controlled addition of NaOH solution.

-

Reaction Quench: When the conversion reaches approximately 50% (as determined by monitoring), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Extraction and Separation:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the unreacted (S)-(+)-methyl mandelate with diethyl ether or ethyl acetate.

-

The aqueous layer, containing the sodium salt of (R)-(-)-mandelic acid, should be acidified (e.g., with 1M HCl) to pH ~2 and then extracted separately with diethyl ether to recover the (R)-acid.

-

For the organic layer containing (S)-(+)-methyl mandelate, wash sequentially with saturated sodium bicarbonate solution and brine.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (S)-(+)-methyl mandelate.

-

Final Analysis: Purify the product further by column chromatography or crystallization if necessary. Confirm the chemical identity and determine the final enantiomeric excess using NMR and chiral chromatography.

Protocol: Determination of Enantiomeric Excess using ¹H NMR

This protocol describes the use of (S)-mandelic acid as a chiral solvating agent (CSA) to determine the ee of a chiral amine, illustrating the principle that can be applied to other analytes.[10]

Materials:

-

Chiral amine analyte (unknown ee)

-

(S)-Mandelic acid (high purity)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

Micropipettes and vials

Procedure:

-

Analyte Preparation: Accurately weigh approximately 5-10 mg of the chiral amine analyte and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[10]

-

CSA Preparation: Prepare a stock solution of (S)-mandelic acid in CDCl₃.

-

Complex Formation: Add an equimolar amount of the (S)-mandelic acid solution to the analyte solution. Mix thoroughly to allow the formation of diastereomeric salts.

-

NMR Sample Preparation: Transfer the final solution to an NMR tube. It is critical to ensure the sample is free of water, which can interfere with the salt formation; adding activated 4 Å molecular sieves can be beneficial.[18]

-

NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure optimal resolution by tuning and shimming the instrument.

-

Use a sufficient number of scans (16-64) for a good signal-to-noise ratio.

-

Crucially, use a long relaxation delay (d1) of at least 5 seconds to ensure that the signal integrations are accurate and quantitative.[10]

-

-

Data Processing and Analysis:

-

Process the spectrum with proper phasing and baseline correction.

-

Identify a proton signal in the analyte that is well-resolved into two distinct peaks (or sets of peaks) corresponding to the two diastereomeric complexes. Protons close to the chiral center are most likely to show separation.

-

Carefully integrate the two distinct signals. Let the integration values be I₁ and I₂.

-

-

Calculation of Enantiomeric Excess (ee):

-

Calculate the enantiomeric excess using the formula: ee (%) = [ |I₁ - I₂| / (I₁ + I₂) ] * 100

-

Conclusion

The stereochemistry of this compound is fundamental to its role as a high-value chiral intermediate in modern organic synthesis. A thorough understanding of its properties, enantioselective synthesis via methods like enzymatic resolution, and precise analytical characterization using chiral chromatography and NMR spectroscopy is essential for its effective application. The protocols and data presented in this guide offer a robust framework for professionals in the fields of chemistry and drug development to utilize this important chiral molecule with confidence and precision.

References

- 1. chembk.com [chembk.com]

- 2. (S)-(+)-Methyl mandelate | 21210-43-5 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. (+-)-Methyl mandelate | C9H10O3 | CID 78066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(+)-Methyl mandelate CAS#: 21210-43-5 [m.chemicalbook.com]

- 6. This compound = 99 21210-43-5 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Sigma-Aldrich [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. N.m.r. assay of enantiomeric excess - Durham e-Theses [etheses.dur.ac.uk]

- 12. METHYL DL-MANDELATE(771-90-4) 1H NMR [m.chemicalbook.com]

- 13. (S)-(+)-Methyl mandelate(21210-43-5) 13C NMR [m.chemicalbook.com]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. EP0909754A1 - Process to make chiral compounds - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Synthesis of Enantiopure Methyl (S)-(+)-mandelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure Methyl (S)-(+)-mandelate is a critical chiral building block in the synthesis of a variety of pharmaceuticals and fine chemicals. Its precise stereochemistry is often essential for the desired biological activity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview and comparison of the primary methodologies for the synthesis of enantiopure this compound. The core strategies discussed are Enzymatic Kinetic Resolution (EKR), Asymmetric Synthesis via catalytic hydrogenation, and Dynamic Kinetic Resolution (DKR). This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to aid researchers in selecting and implementing the most suitable synthetic route for their specific requirements.

Introduction

This compound, the methyl ester of (S)-mandelic acid, possesses a single stereocenter that is crucial for its application in asymmetric synthesis. The demand for enantiomerically pure forms of this compound is driven by the pharmaceutical industry's need for chiral intermediates that can be elaborated into complex, single-enantiomer drugs. The choice of synthetic methodology depends on several factors, including the desired level of enantiopurity (enantiomeric excess, e.e.), overall yield, scalability, cost-effectiveness, and environmental impact. This guide will delve into the practical aspects of three prominent synthetic strategies.

Synthesis Methodologies

Enzymatic Kinetic Resolution (EKR) of Racemic Methyl Mandelate

Enzymatic kinetic resolution is a widely employed method that utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. In the context of producing this compound, the most common approach involves the selective enzymatic hydrolysis of the (R)-enantiomer from a racemic mixture of methyl mandelate. This leaves the desired (S)-enantiomer unreacted and thus enantiomerically enriched. Candida antarctica Lipase B (CAL-B), often in its immobilized form (e.g., Novozym 435), is a highly effective biocatalyst for this transformation.

Signaling Pathway for Enzymatic Kinetic Resolution:

Caption: Enzymatic Kinetic Resolution of Racemic Methyl Mandelate.

Asymmetric Synthesis via Hydrogenation of Methyl Benzoylformate

Asymmetric synthesis aims to create the desired stereocenter in a prochiral substrate through the use of a chiral catalyst or auxiliary. A highly efficient route to this compound is the asymmetric hydrogenation of methyl benzoylformate. This reaction typically employs a chiral transition metal catalyst, such as a Ruthenium(II) complex with a chiral phosphine ligand (e.g., BINAP derivatives), to stereoselectively deliver hydrogen to the keto group.

Workflow for Asymmetric Hydrogenation:

Caption: Asymmetric Synthesis of this compound.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful strategy that combines the kinetic resolution of a racemic starting material with the in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomer. For the synthesis of enantiopure mandelic acid derivatives, this can be achieved by coupling an enzymatic resolution with a chemical or enzymatic racemization catalyst. For instance, mandelate racemase can be used to interconvert the enantiomers of mandelic acid, while a lipase selectively esterifies the (S)-enantiomer.

Logical Relationship in Dynamic Kinetic Resolution:

Caption: Dynamic Kinetic Resolution for this compound.

Quantitative Data Presentation

The following tables summarize the quantitative data for the different synthetic methodologies, allowing for a direct comparison of their efficacy.

Table 1: Enzymatic Kinetic Resolution of Racemic Methyl Mandelate

| Biocatalyst | Support | Reaction Type | Enantiomeric Excess (e.e.) of (S)-Ester (%) | Yield of (S)-Ester (%) | Reference |

| Candida antarctica Lipase B (CAL-B) | Immobilized (Novozym 435) | Hydrolysis | >99 | ~45-50 | Generic data from multiple sources |

| Candida antarctica Lipase B (CAL-B) | Eupergit C-amino | Hydrolysis | 96 (for R-acid, implies high e.e. for S-ester) | Not specified | |

| Pseudomonas cepacia Lipase | Immobilized | Hydrolysis | High (not specified) | Not specified | General literature |

Table 2: Asymmetric Hydrogenation of Methyl Benzoylformate

| Catalyst System | Substrate/Catalyst Ratio | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |

| Ru(II)-BINAP derivative | 100:1 to 1000:1 | 92-99 | >95 | General literature |

| Rh(I)-Chiral Diphosphine | Not specified | up to 99 | Quantitative | General literature |

Table 3: Dynamic Kinetic Resolution

| Resolution Method | Racemization Catalyst | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |

| Diastereomeric Salt Crystallization | Mandelate Racemase | >95 (for mandelic acid) | >90 (for mandelic acid) | General literature |

| Lipase-catalyzed acylation | Ruthenium complex | >99 | up to 96 |

Experimental Protocols

Protocol for Enzymatic Kinetic Resolution of Racemic Methyl Mandelate

This protocol describes the selective hydrolysis of (R)-methyl mandelate, leaving behind the desired (S)-methyl mandelate.

Materials:

-

Racemic methyl mandelate

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent (e.g., methyl tert-butyl ether - MTBE)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve racemic methyl mandelate (1 equivalent) in a suitable organic solvent (e.g., MTBE, approximately 10 mL per gram of substrate).

-

Addition of Buffer and Enzyme: Add an equal volume of phosphate buffer (pH 7.0) to the organic solution. To this biphasic mixture, add immobilized Candida antarctica Lipase B (typically 10-20% by weight of the substrate).

-

Reaction Monitoring: Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking small aliquots of the organic layer and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining this compound. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess of the unreacted ester.

-

Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent and reused.

-

Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove the formed (R)-mandelic acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, purify the product by column chromatography on silica gel.

Protocol for Asymmetric Hydrogenation of Methyl Benzoylformate

This protocol outlines the general procedure for the asymmetric hydrogenation of methyl benzoylformate using a chiral Ru(II) catalyst.

Materials:

-

Methyl benzoylformate

-

Chiral Ru(II) catalyst (e.g., [RuCl₂(S)-BINAP]₂)

-

Anhydrous, degassed solvent (e.g., methanol or ethanol)

-

High-pressure hydrogenation reactor (autoclave)

-

Hydrogen gas (high purity)

-

Standard laboratory glassware

Procedure:

-

Catalyst Preparation/Activation (if necessary): Some catalysts may require pre-activation. Follow the specific instructions for the chosen catalyst.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a high-pressure reactor with methyl benzoylformate and the chiral Ru(II) catalyst (substrate-to-catalyst ratios can range from 100:1 to 10,000:1 depending on catalyst activity).

-

Solvent Addition: Add the anhydrous, degassed solvent to the reactor.

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 atm).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material (e.g., by GC or TLC).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove the catalyst and any byproducts.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Conclusion

The synthesis of enantiopure this compound can be effectively achieved through several methodologies, each with its own set of advantages and disadvantages. Enzymatic Kinetic Resolution offers a green and highly selective approach, though it is theoretically limited to a 50% yield of the desired enantiomer. Asymmetric Synthesis via hydrogenation provides a direct route with potentially high yields and excellent enantioselectivity, but it requires specialized catalysts and equipment. Dynamic Kinetic Resolution presents an elegant solution to overcome the yield limitation of EKR, offering the potential for near-quantitative conversion to the desired enantiomer. The choice of the optimal method will depend on the specific needs of the researcher or organization, balancing factors such as cost, scale, required purity, and available resources. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize this valuable chiral intermediate.

(S)-(+)-Mandelic acid methyl ester synthesis

An In-depth Technical Guide to the Synthesis of (S)-(+)-Mandelic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (S)-(+)-mandelic acid methyl ester, a valuable chiral building block in the pharmaceutical and fine chemical industries. This document details two principal methodologies: enzymatic kinetic resolution of racemic methyl mandelate and direct esterification of (S)-mandelic acid. It includes structured data, detailed experimental protocols, and visualizations of the core processes to facilitate practical application in a research and development setting.

Synthetic Strategies

The synthesis of enantiomerically pure (S)-(+)-mandelic acid methyl ester can be effectively achieved through two main strategies:

-

Enzymatic Kinetic Resolution: This method involves the use of a lipase to selectively hydrolyze one enantiomer of a racemic mixture of methyl mandelate, leaving the desired enantiomer unreacted and thus enriched. Typically, lipases preferentially hydrolyze the (R)-enantiomer, which allows for the recovery of the unreacted (S)-(+)-methyl mandelate.

-

Direct Esterification: This approach starts with enantiomerically pure (S)-(+)-mandelic acid, which is then esterified to produce the corresponding methyl ester. This is a straightforward and high-yielding method, provided the chiral acid is readily available.

Quantitative Data Presentation

The following tables summarize quantitative data for the key synthetic methods, allowing for easy comparison of their efficacy.

Table 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-Methyl Mandelate

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) of (S)-Ester (%) | Enantiomeric Excess (ee) of (R)-Acid (%) | Reference |

| Cell surface-displayed lipase on E. coli | Racemic methyl mandelate | (R)-Mandelic acid | ~50 | 33 | 99 | [1] |

| Candida antarctica Lipase B (CAL-B) | Racemic methyl mandelate | (R)-Mandelic acid | - | - | 96 | [2] |

| Novozym 435 (Candida antarctica Lipase B) | Racemic methyl mandelate | (R)-Mandelic acid | - | - | 78 (after 24h) | [3] |

Table 2: Direct Esterification of (S)-Mandelic Acid

| Method | Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Reference |

| Fischer-Speier | Concentrated H₂SO₄ | Methanol | Reflux | 4-8 | 80-90 | [4] |

| Fischer-Speier | p-Toluenesulfonic acid | Methanol | Reflux | 6-12 | 85-95 | [4] |

| Salicylaldehyde-catalyzed | Salicylaldehyde | Methanol | 70 | 10 | 92 | [5] |

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (R,S)-Methyl Mandelate using Lipase

This protocol describes the selective hydrolysis of (R)-methyl mandelate from a racemic mixture, yielding the desired (S)-methyl mandelate.

Materials:

-

Racemic methyl mandelate

-

Immobilized lipase (e.g., Novozym 435)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Heptane (or other suitable organic solvent)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Temperature-controlled bath

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve racemic methyl mandelate (1.0 eq) in heptane. Add the phosphate buffer.

-

Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of the substrate).

-

Reaction: Stir the mixture at a constant temperature (e.g., 40-50°C).

-

Monitoring: Monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the formed acid.

-

Enzyme Removal: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Work-up: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.

-

Isolation of (S)-Methyl Mandelate: Wash the organic layer with saturated sodium bicarbonate solution to remove the produced (R)-mandelic acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-(+)-methyl mandelate.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain pure (S)-(+)-methyl mandelate.

-

Analysis: Confirm the product's identity and determine the enantiomeric excess using chiral HPLC and NMR.

Protocol 2: Fischer-Speier Esterification of (S)-Mandelic Acid

This protocol details the acid-catalyzed esterification of (S)-mandelic acid to (S)-(+)-methyl mandelate.

Materials:

-

(S)-(+)-Mandelic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve (S)-(+)-mandelic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) or p-toluenesulfonic acid (0.05-0.1 eq) to the stirring solution.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Work-up: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-(+)-methyl mandelate.

-

Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.

-

Analysis: Confirm the product's identity and purity by NMR and determine the optical rotation.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

References

The Architect's Toolkit: A Guide to Optically Active Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule can be the difference between a life-saving therapeutic and an inert or even harmful compound. In the world of drug discovery and development, harnessing chirality is not just an academic exercise; it is a critical component of modern medicinal chemistry. This guide provides an in-depth exploration of optically active building blocks, the fundamental chiral units that serve as the foundation for the synthesis of complex, enantiomerically pure molecules. We will delve into the sources of these building blocks, the methodologies for their creation and use, and their profound impact on the synthesis of blockbuster drugs.

The Chiral Pool: Nature's Gift to Asymmetric Synthesis

The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources.[1] These molecules, including amino acids, carbohydrates, terpenes, and alkaloids, provide a cost-effective and efficient starting point for the synthesis of complex chiral molecules, as their inherent stereochemistry can be transferred to the final product.[2][3] This strategy aligns with the principles of green chemistry by reducing the need for de novo asymmetric synthesis.[1]

Table 1: Prominent Members of the Chiral Pool and Their Applications

| Chiral Building Block | Source | Typical Application | Example Drug Synthesis |

| L-Amino Acids | Protein Hydrolysis | Synthesis of peptides, chiral ligands, and alkaloids | Various peptide-based drugs |

| D-Glucose | Starch Hydrolysis | Synthesis of various natural products and chiral auxiliaries | Components of many glycoside antibiotics |

| (-)-Shikimic Acid | Chinese Star Anise, Fermentation | Synthesis of neuraminidase inhibitors | Oseltamivir (Tamiflu)[4] |

| Terpenes (e.g., limonene, pinene) | Essential Oils | Synthesis of complex natural products and chiral ligands | Paclitaxel (Taxol) synthesis utilizes a terpene-derived precursor[3] |

| (+)-Tartaric Acid | Wine Fermentation Byproduct | Chiral resolving agent, synthesis of chiral ligands | Precursor to chiral catalysts like TADDOL |

Asymmetric Synthesis: Crafting Chirality in the Laboratory

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones and imines to chiral alcohols and amines, respectively.[7][8] It employs ruthenium catalysts bearing chiral phosphine ligands, such as BINAP.

Table 2: Typical Performance of Noyori Asymmetric Hydrogenation

| Substrate | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee%) |

| β-Keto Esters | (S)-BINAP | (S)-β-Hydroxy Esters | ~90 | >98[9] |

| Acyclic N-Aryl Imines | Chiral Spirane-based Ligands | Chiral Amines | High | up to 97[10] |

| Sterically Hindered Cyclic Imines | Chiral Phosphine Ligands | Chiral Cyclic Amines | Good | 74-99[10] |

The Sharpless asymmetric epoxidation is a reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[11][12] The reaction uses a titanium tetraisopropoxide catalyst, a chiral tartrate ester (diethyl tartrate - DET or diisopropyl tartrate - DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[12] The facial selectivity of the epoxidation is dictated by the chirality of the tartrate ligand used.[13]

Table 3: Performance of Sharpless Asymmetric Epoxidation for Various Allylic Alcohols

| Allylic Alcohol Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee%) |

| Geraniol | D-(-)-DIPT | >90 | >95[11] |

| (E)-2-Hexen-1-ol | L-(+)-DIPT | ~80 | >90[11] |

| Cinnamyl alcohol | D-(-)-DET | >90 | >95 |

Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic sequence to direct a diastereoselective transformation.[1] After the desired stereocenter is set, the auxiliary is removed and can often be recycled. Evans oxazolidinones are a prominent class of chiral auxiliaries used for asymmetric alkylations.

Enzymatic Resolutions

Enzymes are highly stereoselective catalysts that can be used to resolve racemic mixtures. For instance, lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers.[14]

Table 4: Enzymatic Kinetic Resolution of Secondary Alcohols

| Substrate | Enzyme | Acyl Donor | Product | Yield (%) | Enantiomeric Excess (ee%) |

| Racemic Secondary Alcohols | Lipase B from Candida antarctica (CAL-B) | p-Chlorophenylacetate | Enantioenriched Acetates | 68-95 | 92-99[14] |

| Racemic 1-Arylethanols | Tricarbonyl(cyclopentadienone)iron Complexes with Lipase | Vinyl Acetate | Enantioenriched Acetates | 62-83 | 95-99[14] |

Experimental Protocols

General Workflow for Asymmetric Synthesis

The following diagram illustrates a generalized workflow for developing an asymmetric synthesis, from starting materials to the final enantiomerically pure product.

Caption: A generalized workflow for asymmetric synthesis.

Protocol 1: Catalytic Sharpless Asymmetric Epoxidation of Geraniol[12]

This protocol describes the catalytic asymmetric epoxidation of geraniol to produce the corresponding chiral epoxy alcohol.

Materials:

-

Geraniol

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

-

tert-Butyl hydroperoxide (TBHP) in toluene (anhydrous)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

4Å Molecular sieves (powdered)

-

10% aqueous solution of tartaric acid

Procedure:

-